molecular formula C8H9N3O2 B10905720 methyl (2E)-2-(pyridin-4-ylmethylidene)hydrazinecarboxylate

methyl (2E)-2-(pyridin-4-ylmethylidene)hydrazinecarboxylate

Cat. No.: B10905720
M. Wt: 179.18 g/mol
InChI Key: APNYZPQTUULOJN-UXBLZVDNSA-N
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Description

Methyl 2-[(E)-1-(4-pyridyl)methylidene]-1-hydrazinecarboxylate is a chemical compound that features a pyridine ring, a hydrazinecarboxylate group, and a methylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-1-(4-pyridyl)methylidene]-1-hydrazinecarboxylate typically involves the condensation of 4-pyridinecarboxaldehyde with methyl hydrazinecarboxylate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-1-(4-pyridyl)methylidene]-1-hydrazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce methylated derivatives.

Scientific Research Applications

Methyl 2-[(E)-1-(4-pyridyl)methylidene]-1-hydrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(E)-1-(4-pyridyl)methylidene]-1-hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the hydrazinecarboxylate group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Salts: These compounds share the pyridine ring structure and have similar reactivity and applications.

    Hydrazinecarboxylates: Compounds with the hydrazinecarboxylate group exhibit similar chemical behavior and biological activity.

Uniqueness

Methyl 2-[(E)-1-(4-pyridyl)methylidene]-1-hydrazinecarboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the pyridine ring and the hydrazinecarboxylate group allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl N-[(E)-pyridin-4-ylmethylideneamino]carbamate

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)11-10-6-7-2-4-9-5-3-7/h2-6H,1H3,(H,11,12)/b10-6+

InChI Key

APNYZPQTUULOJN-UXBLZVDNSA-N

Isomeric SMILES

COC(=O)N/N=C/C1=CC=NC=C1

Canonical SMILES

COC(=O)NN=CC1=CC=NC=C1

Origin of Product

United States

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